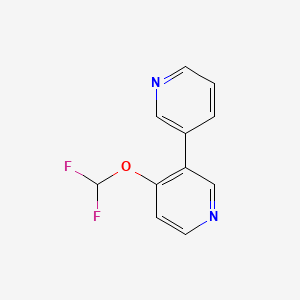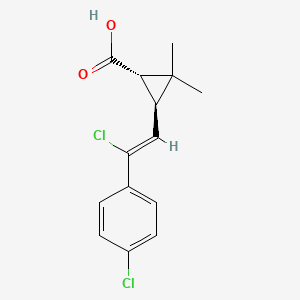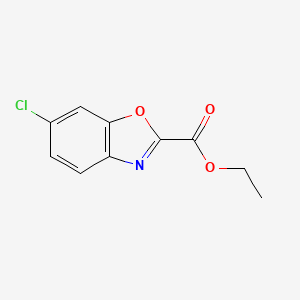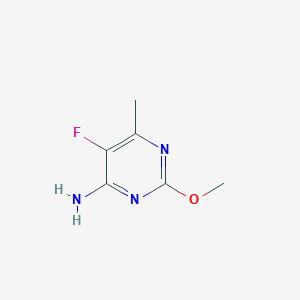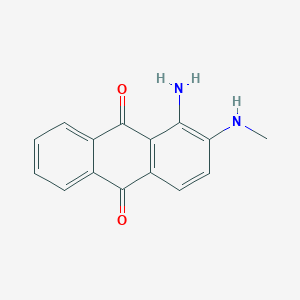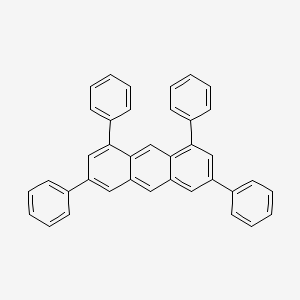
1,3,6,8-Tetraphenylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,8-Tetraphenylanthracene is a polycyclic aromatic hydrocarbon with four phenyl groups attached to the anthracene core at the 1, 3, 6, and 8 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, particularly in materials science and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetraphenylanthracene can be synthesized through a multi-step process involving the functionalization of anthracene. One common method involves the Suzuki cross-coupling reaction, where phenylboronic acid reacts with 1,3,6,8-tetrabromoanthracene in the presence of a palladium catalyst . The reaction typically occurs under reflux conditions in an organic solvent such as toluene or THF (tetrahydrofuran).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,3,6,8-Tetraphenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce various phenyl-substituted anthracenes.
科学的研究の応用
1,3,6,8-Tetraphenylanthracene has several applications in scientific research:
Organic Electronics: Due to its photophysical properties, it is used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Sensors: Its luminescent properties make it suitable for use in chemical sensors and biosensors.
Photocatalysis: It has been explored for use in photocatalytic hydrogen evolution, leveraging its ability to absorb light and generate reactive species.
Material Science: It is used in the development of new luminescent materials and as a building block for metal-organic frameworks (MOFs).
作用機序
The mechanism by which 1,3,6,8-tetraphenylanthracene exerts its effects is primarily through its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then undergo various processes such as fluorescence, phosphorescence, or energy transfer to other molecules. The molecular targets and pathways involved include interactions with other aromatic compounds and participation in π-π stacking interactions .
類似化合物との比較
Similar Compounds
Tetraphenylethene: Known for its aggregation-induced emission (AIE) properties, making it useful in similar applications such as OLEDs and sensors.
Anthracene: The parent compound of 1,3,6,8-tetraphenylanthracene, used in scintillation counters and organic semiconductors.
Phenanthrene: Another polycyclic aromatic hydrocarbon with applications in organic electronics and as a precursor to various chemical compounds.
Uniqueness
This compound is unique due to the specific positioning of the phenyl groups, which significantly alters its photophysical properties compared to its parent compound anthracene and other similar compounds. This unique structure enhances its luminescent efficiency and stability, making it particularly valuable in advanced material applications .
特性
CAS番号 |
141356-08-3 |
|---|---|
分子式 |
C38H26 |
分子量 |
482.6 g/mol |
IUPAC名 |
1,3,6,8-tetraphenylanthracene |
InChI |
InChI=1S/C38H26/c1-5-13-27(14-6-1)31-21-33-23-34-22-32(28-15-7-2-8-16-28)25-36(30-19-11-4-12-20-30)38(34)26-37(33)35(24-31)29-17-9-3-10-18-29/h1-26H |
InChIキー |
RAMFFBHUTFQBRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC(=CC(=C4C=C3C(=C2)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


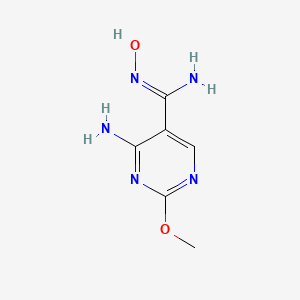

![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)


